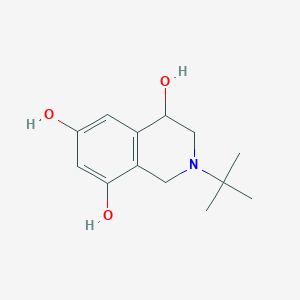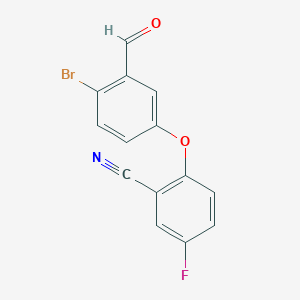
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bromine and aldehyde functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic substitution and aldol condensation .
Material Science
In material science, this compound can be used to synthesize benzoxaboroles, which are employed as molecular receptors. These receptors have applications in sensing technologies, including the detection of biomolecules .
Molecular Imprinting
The structural specificity of “2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde” allows it to be used in molecular imprinting processes. This technique creates polymer matrices with specific binding sites for target molecules, useful in sensor applications .
Crystal Engineering
The compound’s ability to form stable crystalline structures makes it valuable in crystal engineering. It can act as a building block for designing new crystalline materials with desired properties .
Organic Synthesis
As a reagent in organic synthesis, this compound can be utilized to introduce bromo- and fluoro-substituents into organic molecules, which is particularly useful in the synthesis of agrochemicals and therapeutic compounds .
Catalysis
The cyano group present in the compound can coordinate with transition metals, forming complexes that are used as catalysts in various chemical reactions, including polymerization and oxidation processes .
Dye Synthesis
Due to its conjugated system and the presence of reactive functional groups, this compound is a candidate for the synthesis of dyes. These dyes can be tailored for specific applications such as textiles and inks .
Biosensors
The compound’s structure is conducive to modifications that enable it to interact with biological molecules, making it suitable for use in biosensor design. These biosensors can detect a range of substances, from ions to proteins .
Propiedades
IUPAC Name |
2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWSQLBQSPTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


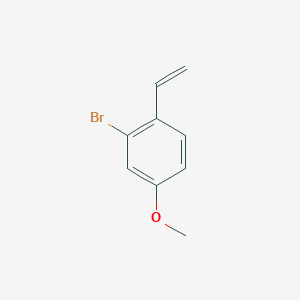

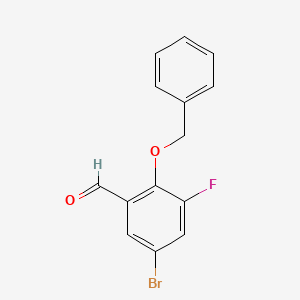
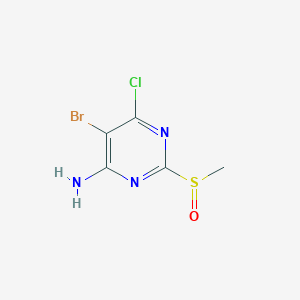
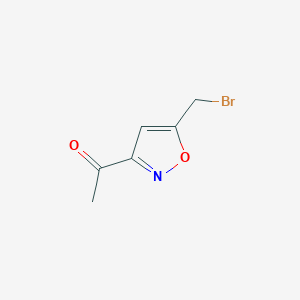
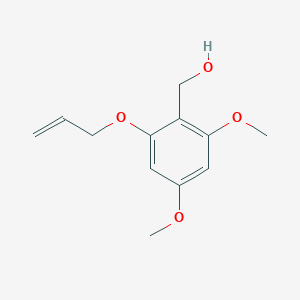
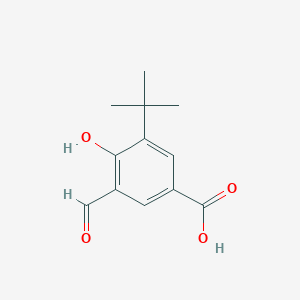
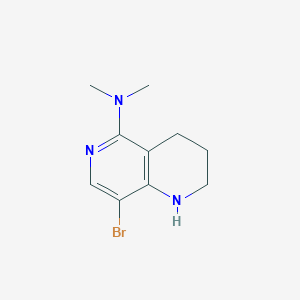
![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)
![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)
![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)

